(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
CAS No.: 29421-54-3
Cat. No.: VC3178584
Molecular Formula: C22H25N3O7
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29421-54-3 |
|---|---|
| Molecular Formula | C22H25N3O7 |
| Molecular Weight | 443.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C22H25N3O7/c26-18-10-11-19(27)25(18)32-21(29)17-9-5-12-23(17)20(28)16-8-4-13-24(16)22(30)31-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2/t16-,17-/m0/s1 |
| Standard InChI Key | UKOQUSJPTKOISU-IRXDYDNUSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O |
| SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O |
| Canonical SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O |
Introduction
Chemical Structure and Nomenclature
(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate is a complex molecule composed of several key structural components that contribute to its specialized function in peptide chemistry. The compound consists of a dipeptide structure (Pro-Pro) with a phenylmethoxycarbonyl (Z or Cbz) protecting group at the N-terminus and a (2,5-dioxopyrrolidin-1-yl) active ester group at the C-terminus .
The structural elements can be broken down as follows:
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A phenylmethoxycarbonyl (Z or Cbz) protecting group at the N-terminus
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Two pyrrolidine rings derived from proline amino acids
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A (2,5-dioxopyrrolidin-1-yl) group (also known as N-hydroxysuccinimide ester or OSu)
This compound belongs to a broader class of activated peptide esters that utilize the N-hydroxysuccinimide leaving group to facilitate peptide coupling reactions.
Physical and Chemical Properties
Chemical Reactivity
The defining characteristic of this compound is its activated ester moiety. The (2,5-dioxopyrrolidin-1-yl) group serves as an excellent leaving group, making the compound highly reactive toward nucleophiles, particularly primary amines. This reactivity forms the basis for its application in peptide synthesis .
The compound exhibits significant stability when stored under appropriate conditions (typically under inert atmosphere at 2-8°C), similar to other OSu esters described in the literature .
Synthesis Methodology
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate involves multiple steps that require careful control of reaction conditions to ensure stereochemical integrity.
According to documentation, the synthesis involves the following general approach:
"Z-Pro-Pro-OSu was prepared as follows: 69.2 g (0.2 mol) of Z-Pro-Pro..."
The synthesis typically follows these general steps:
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Protection of the N-terminus of the first proline with the phenylmethoxycarbonyl (Z) group
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Coupling of the protected proline with a second proline to form the dipeptide
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Activation of the C-terminal carboxyl group with N-hydroxysuccinimide using a carbodiimide coupling agent
While specific reaction conditions might vary, the activation step generally employs dicyclohexylcarbodiimide (DCC) as the coupling agent in anhydrous conditions .
Analytical Characterization
Spectroscopic Analysis
Modern analytical techniques that would typically be employed to characterize (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
Applications in Peptide Chemistry
Peptide Synthesis
The primary application of (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate is in peptide synthesis, where it serves as an activated dipeptide building block. The compound's activation as an N-hydroxysuccinimide ester enables efficient coupling with amino components to form peptide bonds with minimal racemization .
Advantages in Synthetic Protocols
The use of OSu esters in peptide synthesis offers several advantages:
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Enhanced reactivity compared to free carboxylic acids
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Reduced racemization during coupling reactions
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Compatibility with various protection strategies
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Potential for "one-pot" synthetic approaches
Research indicates that when peptides are synthesized using the "one-pot" method by reacting the carboxyl component with the amino component using a carbodiimide and appropriate additives, excellent yields can be achieved .
Comparison with Related Compounds
Several related compounds bearing the (2,5-dioxopyrrolidin-1-yl) ester functionality appear in the literature. The table below compares key properties of these compounds:
The structural similarities between these compounds center around the (2,5-dioxopyrrolidin-1-yl) active ester moiety, which provides consistent reactivity profiles across this class of reagents.
Research Developments
Recent research has expanded the applications of activated esters like (2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate beyond traditional peptide synthesis. These include:
Bioconjugation Chemistry
OSu esters have become valuable tools in bioconjugation chemistry, enabling the attachment of various functional groups to biomolecules through stable amide bonds.
Pharmaceutical Applications
In pharmaceutical research, compounds containing the proline-proline motif have shown interesting biological properties. The activated ester derivatives facilitate the incorporation of this motif into larger peptides or small molecules with potential therapeutic applications .
Solid-Phase Synthesis
The adaptation of OSu ester chemistry to solid-phase peptide synthesis has streamlined the production of complex peptides and peptide libraries. This has particular relevance in drug discovery programs focusing on peptide-based therapeutics.
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